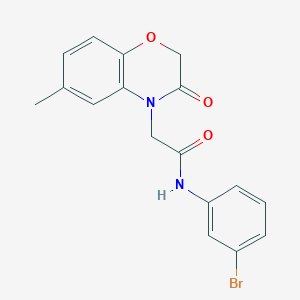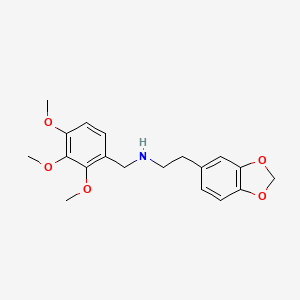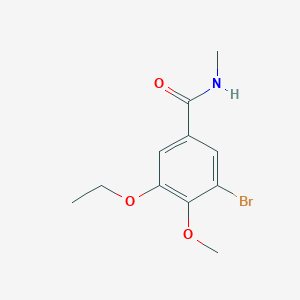![molecular formula C23H25ClN4O B4624399 4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)
4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline
Descripción general
Descripción
4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline, also known as Buparlisib, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, including derivatives with piperazine nuclei, have been synthesized using an uncatalyzed amination protocol. These compounds were characterized by various spectroscopic methods and demonstrated potential applications as DNA-specific fluorescent probes, exhibiting significantly enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).
Hypoxic-Cytotoxic Agents
A study on new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine derivatives as lateral chains reported their synthesis and in vitro biological activities. Among the piperazine derivatives, specific compounds showed potent hypoxic-cytotoxic activity, indicating their potential as therapeutic agents (Ortega et al., 2000).
Crystal Structure Analysis
The crystal and molecular structures of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate were analyzed, showing the piperazine ring adopting a chair conformation and illustrating the complex interactions within the molecular assembly (Anthal et al., 2018).
Antimicrobial and Anticancer Activities
The structural core of 7-chloro-4-(piperazin-1-yl)quinoline is known for its diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer activities, and more. This review comprehensively discusses compounds with this scaffold, illustrating its importance in medicinal chemistry (El-Azzouny et al., 2020).
Bacterial Topoisomerase Inhibitors
Quinolines and their derivatives, including those with piperazine substituents, have been identified as potent bacterial topoisomerase inhibitors. These compounds play a significant role in antimicrobial therapy, with a focus on structure-activity relationships to enhance their effectiveness (Mitscher, 2005).
Propiedades
IUPAC Name |
(4-butylpiperazin-1-yl)-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-2-3-10-27-11-13-28(14-12-27)23(29)20-16-22(17-6-8-25-9-7-17)26-21-5-4-18(24)15-19(20)21/h4-9,15-16H,2-3,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNODHMOOMYXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)
![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)

![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)
![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)


![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)